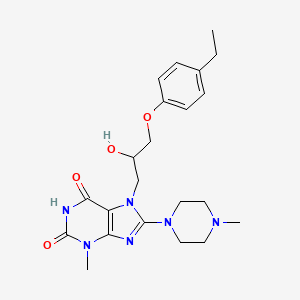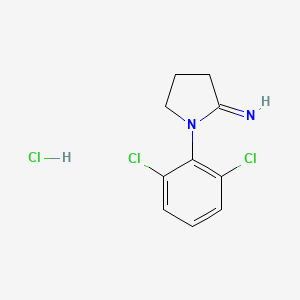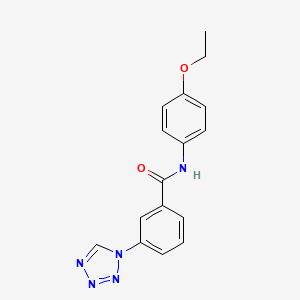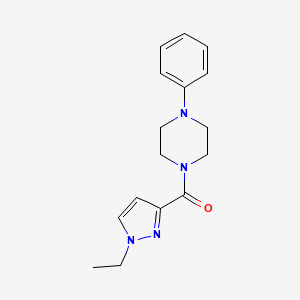
7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that appears to be related to a class of compounds designed to interact with serotonin receptors. These receptors are implicated in various neurological processes, including mood regulation, which makes compounds like this of interest for their potential anxiolytic and antidepressant activities .
Synthesis Analysis
The synthesis of related compounds typically involves creating a purine dione core and attaching various substituents that can influence the molecule's affinity for different serotonin receptors. For instance, the introduction of methoxy and chloro groups into the phenylpiperazinyl moiety, as well as adjustments to the linker length between the purine core and the arylpiperazine fragment, can modify receptor affinity . The synthesis process is carefully designed to yield compounds with specific receptor binding profiles, which are then confirmed using methods such as X-ray diffraction .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their interaction with serotonin receptors. X-ray diffraction studies have shown that different conformations can be adopted in the crystal state, with charge-assisted hydrogen bonds and pi-pi interactions being significant . The orientation of rings in the arylpiperazine fragment is particularly important for ligand-receptor recognition, and intramolecular hydrogen bonds can influence this orientation . Docking studies have also suggested that substituents at specific positions on the purine dione core are essential for receptor affinity and selectivity .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly provided, related compounds in this class typically exhibit high affinity for various serotonin receptors and moderate to low affinity for dopamine receptors . The presence of an arylpiperazine group is a common feature that contributes to these properties. The solubility, stability, and overall behavior of these compounds can be influenced by their functional groups and the overall three-dimensional structure, which is important for their interaction with biological targets .
Case Studies
Several of the related compounds have been evaluated in vivo for their potential as anxiolytic and antidepressant agents. For example, compound 20 from paper showed marked anxiolytic-like activity in the Vogel test in rats and antidepressant-like activity in the Porsolt test, indicating its potential for further development as a therapeutic agent. These case studies are crucial for understanding the real-world implications of the synthesized compounds and their potential benefits for treating psychological disorders .
Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Affinity and Psychotropic Potential
A study highlighted a new series of purine-2,6-dione derivatives with modifications at the 7- and 8- positions, revealing potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds, particularly those with mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand properties, demonstrated antidepressant-like effects and anxiolytic-like activity in animal models, suggesting their potential in designing new psychotropic agents (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed significant analgesic and anti-inflammatory effects, outperforming reference drugs in efficacy. This indicates a new class of analgesic and anti-inflammatory agents with potential for further pharmacological evaluation (Zygmunt et al., 2015).
Cardiovascular Activity
A study on 8-alkylamino derivatives of purine-2,6-dione showed promising results for cardiovascular applications, including antiarrhythmic and hypotensive effects. These findings suggest avenues for new treatments in cardiovascular disease management (Chłoń-Rzepa et al., 2004).
Structural and Affinity Studies
Research into arylpiperazine 5-HT(1A) receptor ligands incorporating the pyrimido[2,1-f]purine fragment demonstrated high affinity for 5-HT(1A) and moderate affinity for other receptors, identifying potential pre- and postsynaptic 5-HT(1A) receptor antagonists with promising pharmacological profiles (Jurczyk et al., 2004).
Eigenschaften
IUPAC Name |
7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4/c1-4-15-5-7-17(8-6-15)32-14-16(29)13-28-18-19(26(3)22(31)24-20(18)30)23-21(28)27-11-9-25(2)10-12-27/h5-8,16,29H,4,9-14H2,1-3H3,(H,24,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPLSNBKINGRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2530283.png)
![ethyl 4-[3-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2530287.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2530288.png)
![ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2530289.png)

![2-Phenyl-4-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2530291.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2530292.png)






![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2530304.png)